molecular formula C7H9NO2S B8821874 4-Methoxybenzenesulfinamide CAS No. 61511-68-0

4-Methoxybenzenesulfinamide

Cat. No.: B8821874
CAS No.: 61511-68-0
M. Wt: 171.22 g/mol
InChI Key: VQJOFLPRDUDQBJ-UHFFFAOYSA-N
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Description

4-Methoxybenzenesulfinamide (CAS 1129-26-6) is a chemical compound of interest in organic synthesis and medicinal chemistry research. With the molecular formula C7H9NO2S, it serves as a versatile building block and intermediate for the preparation of more complex molecules. Sulfinamide derivatives, in general, are valuable scaffolds in drug discovery efforts. Related sulfonamide compounds are known for their wide range of biological activities and are frequently used in modern medicine, exhibiting antibiotic, antitumor, and antithyroid properties . This compound is closely related to sulfinyl chlorides, which are key intermediates in synthesizing various sulfinyl-containing derivatives, including sulfinamides . As a research chemical, this compound provides scientists with a valuable tool for developing novel synthetic pathways and exploring new chemical entities. It is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61511-68-0

Molecular Formula

C7H9NO2S

Molecular Weight

171.22 g/mol

IUPAC Name

4-methoxybenzenesulfinamide

InChI

InChI=1S/C7H9NO2S/c1-10-6-2-4-7(5-3-6)11(8)9/h2-5H,8H2,1H3

InChI Key

VQJOFLPRDUDQBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)N

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 4 Methoxybenzenesulfinamide and Aryl Sulfinamides

Fundamental Reactivity of the Sulfinamide Functional Group

The reactivity of sulfinamides is governed by the interplay of the sulfur-oxygen double bond, the sulfur-nitrogen single bond, and the lone pair of electrons on the sulfur atom. This arrangement creates a functional group with distinct electrophilic and nucleophilic centers.

Electrophilic Character of the Sulfur Atom and Nucleophilic Attack

The sulfur atom in the sulfinamide functional group, R-S(O)-NR'₂, is electron-deficient and serves as an electrophilic center. acs.orgwikipedia.org This electrophilicity is a consequence of the polarization of the S=O bond. The reaction of sulfinamides often begins with the activation of this site. For instance, under acidic conditions, the sulfinyl oxygen is protonated, which significantly enhances the electrophilic character of the sulfur atom. researchgate.netcuni.cz This protonation facilitates nucleophilic attack at the sulfur center.

A prime example of this reactivity is the acid-catalyzed hydrolysis of sulfinamides. cuni.cz Following oxygen protonation, a water molecule attacks the sulfur atom, leading to substitution that cleaves the S-N bond and releases the corresponding amine and sulfinic acid. cuni.cz The rate of hydrolysis can be influenced by the substituents on both the sulfur and nitrogen atoms. cuni.cz Another important reaction driven by the sulfur's electrophilicity is transsulfinamidation, where an amine attacks the sulfur center of a sulfinamide, resulting in the displacement of the original amino group. acs.org This process highlights the lability of the S-N bond toward nucleophilic substitution. acs.orgwikipedia.org

Acidity and Basicity Profiles of the Amide Nitrogen

The nitrogen atom in a sulfinamide exhibits a dual character. The adjacent electron-withdrawing sulfinyl group significantly increases the acidity of the N-H proton in primary and secondary sulfinamides compared to simple alkylamines. msu.edulibretexts.orglibretexts.org This makes the corresponding conjugate base, a sulfinamide anion, relatively stable and accessible. The pKa of the N-H bond in related sulfonamides is often in the range of 9-11, indicating that they are considerably more acidic than amines. msu.edursc.org

Conversely, the same electron-withdrawing effect reduces the basicity of the nitrogen's lone pair. libretexts.orglibretexts.org Despite this reduced basicity, the nitrogen atom retains sufficient nucleophilicity to participate in key chemical reactions. nih.gov A notable example is the condensation with carbonyl compounds like aldehydes and ketones to form stable, imine-like adducts known as N-sulfinyl imines. cuni.cznih.gov This reactivity is fundamental to the use of sulfinamides in asymmetric synthesis. cuni.cz

Oxidation and Reduction Pathways of Sulfinamides

The sulfur(IV) center of sulfinamides can readily undergo both oxidation and reduction, providing access to other important classes of organosulfur compounds.

The mild oxidation of sulfinamides is a common and high-yielding transformation that produces the corresponding sulfonamides, where the sulfur is in the +6 oxidation state. acs.orgacs.org This reaction is often carried out with oxidizing agents such as m-chloroperoxybenzoic acid (mCPBA). acs.orgorganic-chemistry.org Beyond simple oxidation to sulfonamides, sulfinamides can be converted to sulfonimidamides through oxidative chlorination, for example with N-chlorosuccinimide (NCS), followed by reaction with an amine. beilstein-journals.org

Conversely, sulfinamides can be accessed via the reduction of S(VI) species like sulfonyl chlorides or sulfoximines. acs.orgnih.gov The reduction of sulfinamides themselves can lead to sulfenamides (S(II) species), although this transformation is less common. psu.edu

Table 1: Oxidation Reactions of Sulfinamides

ReactantReagent(s)ProductReference
Aryl Sulfinamidem-Chloroperoxybenzoic acid (mCPBA)Aryl Sulfonamide acs.orgorganic-chemistry.org
N-Protected p-Tolylsulfinamide1. N-Chlorosuccinimide (NCS) 2. Aminep-Tolylsulfonimidamide beilstein-journals.org

Table 2: Reduction Pathways Involving Sulfinamides

TransformationReactantReagent(s)ProductReference
Reduction to SulfinamideSulfonyl ChlorideZn / DMFSulfinamide acs.org
Reduction of SulfinamideSulfinamideIodine (in specific systems)Sulfenamide psu.edu
Reduction to SulfinamideCyclic SulfoximineChiral Phosphonium Salt CatalystCyclic Sulfinamide acs.org

Specific Reaction Mechanisms Involving Aryl Sulfinamides

The unique reactivity of aryl sulfinamides has been harnessed to develop powerful and elegant reaction mechanisms, particularly in the fields of dynamic chemistry and asymmetric synthesis.

Sulfinamide Crossover Reactions

A recently unveiled transformation is the catalytic crossover reaction of sulfinamides. nih.govacs.org This reaction involves mixing two structurally distinct sulfinamides in the presence of a mild acid catalyst, such as trifluoroacetic acid (TFA). nih.gov The result is a dynamic exchange of the sulfinyl (Ar-S=O) and amino (-NR'R'') moieties, leading to an equilibrium mixture that typically contains all four possible sulfinamides in nearly equimolar amounts. nih.gov

The mechanism is believed to initiate with the protonation of the sulfinyl oxygen of one sulfinamide molecule, increasing the electrophilicity of its sulfur atom. The nitrogen atom of a second sulfinamide molecule then acts as a nucleophile, attacking the activated sulfur center. This process of S-N bond cleavage and formation, when repeated across the population of molecules, leads to the observed "crossover" of substituents. nih.gov The reaction shows a high tolerance for diverse structural features on both the aryl and amine components. nih.govacs.org This dynamic combinatorial approach is a powerful tool for rapidly generating libraries of related compounds. acs.org

Table 3: Substrate Scope in Sulfinamide Crossover Reactions

Sulfinamide 1 (R¹-S(O)-N-R²)Sulfinamide 2 (R³-S(O)-N-R⁴)CatalystKey ObservationReference
Tertiary sulfinamides (cyclic & acyclic N-substituents)Tertiary sulfinamidesTrifluoroacetic Acid (TFA)High yield, equimolar product mixture nih.gov
Tertiary sulfinamideSecondary sulfinamideTrifluoroacetic Acid (TFA)Crossover products observed nih.gov
Secondary sulfinamide (electron-poor N-aryl)Secondary sulfinamide (electron-poor N-aryl)Trifluoroacetic Acid (TFA)Crossover products observed nih.gov

Applications of 4 Methoxybenzenesulfinamide and Aryl Sulfinamides in Advanced Organic Synthesis

Role as Chiral Auxiliaries in Enantioselective Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org Aryl sulfinamides, including 4-methoxybenzenesulfinamide, have proven to be exceptional chiral auxiliaries, primarily due to the stable chirality at the sulfur center, which can effectively bias the stereoselectivity of subsequent transformations. wikipedia.orgyale.edu

Asymmetric Synthesis of Chiral Amines

The synthesis of enantiomerically pure amines is of paramount importance in medicinal chemistry, as a vast number of pharmaceuticals and bioactive molecules contain chiral amine functionalities. yale.edu Aryl sulfinamides, particularly tert-butanesulfinamide, have been extensively used as chiral auxiliaries for the asymmetric synthesis of a wide array of chiral amines. yale.edu This methodology typically involves the condensation of the sulfinamide with an aldehyde or ketone to form a sulfinylimine, followed by diastereoselective addition of a nucleophile. The subsequent removal of the sulfinyl group affords the desired chiral amine. nih.gov This approach has been successfully applied on a large scale in the pharmaceutical industry for the production of drug candidates. yale.edu

Recent advancements have focused on developing catalytic enantioselective methods for the synthesis of chiral sulfinamides themselves, which can then be used to access chiral amines. For instance, a cobalt-catalyzed enantioselective reductive arylation and alkenylation of sulfinylamines has been developed, providing a versatile route to various S-chirogenic sulfinamides. researchgate.net Another approach involves the copper-catalyzed asymmetric addition of aryl boroxines to sulfinylamines, which also yields chiral aryl sulfinamides in a single step. acs.org These methods expand the toolkit for creating diverse chiral sulfinamides that can be subsequently converted to valuable chiral amines.

A notable application of this strategy is the modular synthesis of bis-α-chiral amines using Ellman's tert-butanesulfinamide. This protocol leverages the sulfinamide for both initial chirality induction and subsequent chirality transfer, allowing for the selective synthesis of all possible stereoisomers of highly branched secondary amines. nih.gov

Enantioselective Alkene Aminoarylation

The simultaneous introduction of an amino group and an aryl group across a double bond, known as alkene aminoarylation, is a powerful transformation for rapidly building molecular complexity. d-nb.inforesearchgate.netresearchgate.netnih.gov Enantioenriched aryl sulfinamides have emerged as highly effective "all-in-one" reagents for achieving asymmetric intermolecular aminoarylation of alkenes. d-nb.infonih.gov

In this process, under mild photoredox conditions, the aryl sulfinamide acts as both the nitrogen and aryl source. The reaction proceeds via the addition of a nitrogen-centered radical derived from the sulfinamide to the alkene. This is followed by a 1,4-translocation of the aryl group, a process known as a Smiles-Truce rearrangement, to form the C-C bond. researchgate.netresearchgate.netnih.gov A key advantage of this methodology is that the sulfinyl group acts as a traceless chiral auxiliary, meaning it controls the stereochemistry of the newly formed stereocenters and is then eliminated in situ. d-nb.inforesearchgate.net

This method has been successfully applied to a variety of alkenes, including 1,2-disubstituted styrenes, vinyl amides, and vinyl ethers, providing access to valuable and optically pure β,β-diarylethylamines, aryl-α,β-ethylenediamines, and α-aryl-β-aminoalcohols with excellent levels of stereocontrol. d-nb.infonih.gov The reaction tolerates a wide range of functional groups and can be used to synthesize biologically active molecules and important building blocks for pharmaceuticals and ligands. d-nb.inforesearchgate.netnih.gov

Table 1: Selected Examples of Enantioselective Alkene Aminoarylation using Aryl Sulfinamides This table is interactive. You can sort and filter the data.

Alkene Substrate Aryl Sulfinamide Reagent Product Type Diastereomeric Ratio (d.r.) Enantiomeric Excess (e.e.) Reference
1,2-Disubstituted Styrene (SS)-N-(p-Tolylsulfinyl)butyramide β,β-Diarylethylamine >20:1 up to 99% d-nb.info
Vinyl Amide (SS)-N-(p-Tolylsulfinyl)butyramide Aryl-α,β-ethylenediamine >20:1 up to 98% d-nb.info
Vinyl Ether (SS)-N-(p-Tolylsulfinyl)butyramide α-Aryl-β-aminoalcohol >20:1 up to 99% d-nb.info
1-Octene Various Aryl Sulfinamides Arylethylamine >20:1 - researchgate.net
Norbornene N-Phenyl-p-toluenesulfinamide Aminoarylated Norbornane - - researchgate.net

Contributions as Building Blocks for Complex Molecules

Beyond their role as transient chiral auxiliaries, this compound and other aryl sulfinamides serve as valuable building blocks for the synthesis of more complex and functionally rich molecules, such as sulfoximines, sulfonimidamides, and chiral ligands for catalysis.

Precursors for Sulfoximines and Sulfonimidamides

Sulfoximines and sulfonimidamides are sulfur-containing functional groups that have gained significant attention in medicinal chemistry due to their unique structural and electronic properties. bohrium.comorganic-chemistry.orgnih.gov Aryl sulfinamides are key precursors for the synthesis of these important scaffolds.

Sulfoximines: Chiral sulfoximines can be synthesized from chiral sulfinamides through S-arylation or S-alkylation reactions. A notable method involves the copper-catalyzed S-arylation of easily accessible chiral sulfinamides with diaryliodonium salts or aryl boronic acids. organic-chemistry.orgacs.orgacs.org This approach is highly chemoselective, favoring arylation at the sulfur atom over the nitrogen atom, and proceeds with retention of stereochemistry at the sulfur center. bohrium.comorganic-chemistry.orgacs.org This allows for the synthesis of a wide variety of optically pure aryl sulfoximines, including those that are intermediates for pharmaceuticals like COX-2 inhibitors. organic-chemistry.orgnih.gov The tert-butyl group often employed in the starting sulfinamide can be readily removed to provide a free NH sulfoximine, which can be further functionalized. acs.org

Sulfonimidamides: Sulfonimidamides are aza-analogues of sulfonamides and are of growing interest in drug discovery. nih.govmdpi.comresearchgate.net Several methods have been developed to synthesize sulfonimidamides from sulfinamides. One common approach involves the oxidative chlorination of a sulfinamide with a reagent like N-chlorosuccinimide (NCS) to form a sulfonimidoyl chloride intermediate in situ, which then reacts with an amine to yield the sulfonimidamide. nih.gov Another versatile method utilizes a modular two-step sequence starting from a N-silyl sulfinylamine reagent. This reagent reacts with various organometallic reagents to produce a broad range of primary sulfinamides, which are then treated with an amine in the presence of a hypervalent iodine reagent to directly form sulfonimidamides. organic-chemistry.orgbohrium.com This strategy offers a convergent and high-yielding route to structurally diverse sulfonimidamides. organic-chemistry.orgbohrium.comorganic-chemistry.org

Table 2: Synthesis of Sulfoximines and Sulfonimidamides from Sulfinamides This table is interactive. You can sort and filter the data.

Starting Material Reagents Product Key Features Reference
Chiral tert-Butanesulfinamide derivative Diaryliodonium salt, Cu catalyst Chiral Aryl Sulfoximine Sulfur-selective arylation, stereospecific organic-chemistry.orgacs.org
Chiral Sulfinamide Aryl Boronic Acid, Cu catalyst Chiral Diaryl Sulfoximine High chemoselectivity and stereospecificity acs.org
p-Tolylsulfinamide N-Chlorosuccinimide, Amine p-Tolylsulfonimidamide One-pot procedure nih.gov
N-Silyl Sulfinylamine Organometallic reagent; then Amine, Hypervalent iodine reagent NH-Sulfonimidamide Modular, two-step synthesis organic-chemistry.orgbohrium.com
Primary Sulfinamide Amine, Hypervalent iodine reagent NH-Sulfonimidamide Direct S-N bond formation organic-chemistry.orgorganic-chemistry.org

Incorporation into Ligand Design for Asymmetric Transition Metal Catalysis

The development of novel chiral ligands is a cornerstone of asymmetric transition metal catalysis. The unique stereoelectronic properties of the sulfinyl group have made sulfinamide moieties an attractive feature in the design of new ligands. yale.edu The incorporation of a sulfinamide group into a ligand scaffold can create a specific chiral environment around the metal center, influencing the enantioselectivity of the catalyzed reaction. yale.edumdpi.com

The first chiral sulfinamide-based ligand for asymmetric transition metal catalysis was developed for applications in various transformations. yale.edu More recent strategies involve the design of ligands where non-covalent interactions between the ligand and the substrate play a crucial role in achieving high enantioselectivity. mdpi.com For example, chiral sulfinamide-containing ligands have been designed to pre-organize the substrate through hydrogen bonding, bringing the reactive site into close proximity to the metal center in a stereodefined manner. mdpi.com

Furthermore, the concept of ion-paired chiral ligands has emerged, where an achiral phosphine (B1218219) ligand is paired with a chiral anion, such as a binaphtholate, to induce asymmetry. calis.edu.cn While not directly incorporating this compound, this principle of creating a chiral environment through non-covalent assemblies opens new avenues for ligand design where sulfinamide-containing counterions could potentially be employed. The design of chiral-at-metal catalysts, where the chirality originates from the stereogenic metal center coordinated to achiral ligands, represents another frontier where the electronic properties of sulfinamide-containing ligands could be beneficial. rsc.orgnih.gov The modular nature of sulfinamide synthesis allows for the fine-tuning of steric and electronic properties of the resulting ligands, which is crucial for optimizing catalyst performance in a given asymmetric transformation. umich.edu

Spectroscopic and Structural Elucidation of Aryl Sulfinamides

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure and bonding within 4-Methoxybenzenesulfinamide. While specific experimental data for this compound is not detailed in the provided search results, the expected spectroscopic characteristics can be inferred from the analysis of closely related aryl sulfonamide structures.

NMR spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each type of proton. The methoxy (B1213986) group (-OCH₃) protons would typically appear as a sharp singlet, anticipated in the range of δ 3.8 ppm. vulcanchem.comresearchgate.net The aromatic protons on the methoxy-substituted ring would present as a pair of doublets, characteristic of a para-substituted benzene (B151609) ring, likely in the δ 6.8–7.8 ppm region. vulcanchem.com The proton on the nitrogen atom of the sulfinamide group (-NH) would likely appear as a broader singlet.

¹³C NMR: The carbon NMR spectrum would complement the proton data. The carbon of the methoxy group is expected around δ 55 ppm. researchgate.net The aromatic carbons would generate signals in the typical range of δ 114–164 ppm, with the carbon attached to the oxygen atom being the most deshielded. researchgate.net The carbon atom attached to the sulfur would also have a characteristic chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from analogous sulfonamide compounds.

AssignmentPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
-OCH₃~3.8 (singlet)~55
Aromatic C-H~6.8-7.8 (multiplets/doublets)~114-130
Aromatic C-S-~130-140
Aromatic C-O-~163
-NHVariable, broad singlet-

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. For this compound, key absorption bands would be expected. A broad absorption in the 3200-3400 cm⁻¹ region would indicate the N-H stretching vibration. The crucial S=O (sulfoxide) stretching band for a sulfinamide would be anticipated around 1050-1090 cm⁻¹. This is distinct from the two S=O stretching bands (asymmetric and symmetric) seen in sulfonamides, which typically appear at higher frequencies (e.g., ~1350 cm⁻¹ and ~1150 cm⁻¹). vulcanchem.com Other expected peaks include C-O and aromatic C-H stretches. libretexts.org

Table 2: Expected IR Absorption Frequencies for this compound

Bond VibrationApproximate Frequency (cm⁻¹)Notes
N-H Stretch3200 - 3400Can be broad
sp² C-H Stretch (Aromatic)3000 - 3100-
sp³ C-H Stretch (Methoxy)2900 - 3000-
S=O Stretch (Sulfoxide)1050 - 1090Key band for sulfinamide
C-O Stretch (Aryl Ether)1230 - 1270Strong absorption

HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental formula. europa.eu For this compound, with a molecular formula of C₇H₉NO₂S, the theoretical exact mass can be calculated. This technique is crucial for confirming the molecular formula of a newly synthesized compound, distinguishing it from isomers or compounds with the same nominal mass.

Infrared (IR) Spectroscopy

Crystallographic Studies

X-ray crystallography offers definitive proof of a molecule's three-dimensional structure and provides insight into how molecules arrange themselves in the solid state. uol.de

Single crystal X-ray diffraction analysis determines the precise spatial arrangement of atoms in a crystalline solid, yielding accurate bond lengths, bond angles, and torsion angles. uol.de While specific crystallographic data for this compound were not found in the search results, studies on related aryl sulfonamides provide a model for the expected structural features. iucr.orgnih.gov

For analogous molecules like 4-methoxy-N-(aryl)benzenesulfonamides, the dihedral angle between the two aromatic rings is a key conformational feature, often falling in a wide range (e.g., 44° to 84°), indicating a non-planar, V-shaped conformation. iucr.orgnih.govresearchgate.net The geometry around the sulfur atom is typically a distorted tetrahedron. In some cases, disorder in the orientation of the benzene rings within the crystal lattice has been observed. iucr.orgnih.gov

Table 3: Typical Bond Parameters in Related Aryl Sulfonamide Structures Data from analogous structures, not this compound.

BondTypical Length (Å)Reference
S=O~1.43 iucr.org
S-N~1.62 iucr.orgresearchgate.net
S-C (aryl)~1.75 researchgate.net

The way individual molecules pack together in a crystal is known as the supramolecular architecture, which is governed by various non-covalent intermolecular interactions. researchgate.net For aryl sulfinamides, hydrogen bonding is expected to be a dominant interaction. The N-H group can act as a hydrogen bond donor, while the sulfoxide (B87167) oxygen (S=O) is a strong hydrogen bond acceptor.

In the crystal structures of many related N-aryl arylsulfonamides, molecules are linked by N–H···O=S hydrogen bonds, often forming infinite one-dimensional chains or centrosymmetric dimers. nih.goviucr.org Beyond hydrogen bonding, weaker interactions such as C–H···π and π–π stacking interactions between the aromatic rings play a significant role in stabilizing the three-dimensional crystal packing. nih.govnih.gov These interactions collectively create a robust supramolecular assembly. nih.gov The specific arrangement, whether it be layered or a more complex 3D network, is influenced by the substituents on the aromatic rings. nih.gov

Theoretical and Computational Investigations of 4 Methoxybenzenesulfinamide and Aryl Sulfinamides

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of molecules. These ab initio methods solve the Schrödinger equation, or approximations of it, to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has proven to be a robust method for investigating the electronic structure and reactivity of sulfinamide derivatives. Studies on analogous compounds, such as N-sulfinyl-p-toluidine, using the B3LYP functional with a 6-311++G(d,p) basis set, have provided valuable insights into their optimized geometry, including critical bond lengths and angles. This level of theory allows for an accurate depiction of the molecule's three-dimensional shape and the spatial arrangement of its atoms.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) analysis is a cornerstone of computational chemistry for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.

In a computational study of the related N-sulfinyl-p-toluidine, the HOMO was found to be primarily located on the phenyl ring's C=C bonds and the nitrogen atom, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO was concentrated on the N=S=O moiety, identifying it as the center for nucleophilic attack. The calculated HOMO and LUMO energies were -6.83 eV and -1.95 eV, respectively, resulting in an energy gap of 4.88 eV. This analysis suggests that reactions are likely to involve charge transfer from the aromatic system to the sulfinyl group.

Table 1: Calculated Frontier Molecular Orbital Properties for N-sulfinyl-p-toluidine Calculations performed at the B3LYP/6-311++G(d,p) level of theory.

Natural Bond Orbital (NBO) Analysis

For N-sulfinyl-p-toluidine, NBO analysis revealed significant stabilizing interactions. A key interaction identified was the delocalization of a lone pair (LP) from the oxygen atom to the antibonding (π) orbital of the nitrogen-sulfur double bond (N=S). Another notable interaction involved charge transfer from the nitrogen lone pair to the antibonding (σ) orbitals of adjacent sulfur-carbon and sulfur-oxygen bonds. These delocalizations contribute to the stability of the molecule by spreading out electron density. For 4-Methoxybenzenesulfinamide, similar NBO analyses would clarify the electronic interplay between the methoxy-substituted ring and the sulfinamide group.

Molecular Modeling and Dynamics Simulations

While quantum calculations often focus on static molecules, molecular modeling and dynamics simulations provide insights into their dynamic behavior over time.

Conformational Analysis and Energy Landscapes

Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements or conformations. Conformational analysis computationally explores the potential energy surface of the molecule by systematically rotating these bonds. This process identifies the lowest energy (most stable) conformation and other local energy minima, as well as the energy barriers that separate them. The resulting energy landscape is critical, as the preferred conformation of a molecule often governs its biological activity and reactivity by defining its shape and the accessibility of its functional groups.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for mapping out the pathways of chemical reactions. By modeling the interaction between reactants, it is possible to identify and characterize the structures of intermediates and, most importantly, the transition states that connect them. A transition state is the highest energy point on a reaction coordinate, and its energy determines the activation energy and thus the rate of the reaction.

For reactions involving aryl sulfinamides, such as their use in asymmetric synthesis, computational studies can elucidate the entire reaction mechanism. By calculating the energies of reactants, products, and all transition states and intermediates, a complete energy profile for the reaction can be constructed. This allows researchers to understand why certain products are favored over others (selectivity) and provides a theoretical basis for optimizing reaction conditions to improve yields and efficiency.

Influence of the 4-Methoxy Group on Molecular Properties

The introduction of a 4-methoxy group to the benzene (B151609) ring of an aryl sulfinamide or a structurally similar aryl sulfonamide incites notable changes in the molecule's electronic and structural properties. Theoretical and computational studies, primarily employing Density Functional Theory (DFT), have elucidated these effects, highlighting the role of the methoxy (B1213986) group as an electron-donating substituent at the para position. wikipedia.org

The methoxy group's influence stems from a combination of its inductive and resonance effects. While the oxygen atom is more electronegative than carbon, leading to an electron-withdrawing inductive effect, the lone pairs on the oxygen atom participate in resonance with the aromatic ring. libretexts.org This resonance effect is electron-donating and, in the para position, it is the dominant force, increasing the electron density of the benzene ring. wikipedia.orglibretexts.org This heightened electron density, in turn, modulates the molecular geometry and electronic characteristics of the entire molecule.

In computational analyses of related sulfonamide structures, the 4-methoxy group has been shown to contribute to the electronic stabilization of the molecule. DFT studies on compounds like 4-methoxy-N-pentylbenzenesulfonamide have been instrumental in understanding these properties. nih.gov The electron-donating nature of the 4-methoxy group enhances the "push-pull" character of the molecule, which can be a critical factor in various chemical interactions and properties. mdpi.com

Impact on Molecular Geometry

The presence of the 4-methoxy group affects bond lengths and angles within the aryl portion of the molecule. In derivatives of 4-methoxybenzenesulfonamide, the methoxy group is generally observed to be nearly coplanar with the benzene ring to which it is attached. For instance, in N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide, the deviation of the methoxy group's carbon atom from the plane of its attached benzene ring is minimal. researchgate.net

Computational studies on various aryl sulfonamides provide insight into the geometric parameters. The following table presents a comparative view of selected bond lengths and angles in related sulfonamide structures, illustrating the typical values that can be expected and how they might be subtly influenced by substituents.

ParameterN-(3-chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide (Calculated)4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide (Experimental)
Bond Lengths (Å)
S-N1.7681.637
S-O11.4811.432
S-O21.4811.438
S-C (phenyl)1.8321.763
C-O (methoxy)1.3931.365
Bond Angles (°) **
O1-S-O2114.6119.2
O1-S-N108.8108.9
N-S-C (phenyl)99.8107.0
C-O-C (methyl)120.3117.8
Dihedral Angles (°) **
C-S-N-C-66.8
Data derived from theoretical calculations and experimental X-ray diffraction studies of related sulfonamide compounds. iucr.org

Electronic Properties

The electron-donating nature of the 4-methoxy group significantly influences the electronic properties of aryl sulfinamides, particularly the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. The difference between these energies, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. jmaterenvironsci.combohrium.com

Generally, the introduction of an electron-donating group like the 4-methoxy group raises the energy of the HOMO and can also affect the LUMO energy. This often results in a smaller HOMO-LUMO gap compared to the unsubstituted parent compound, suggesting increased reactivity. jmaterenvironsci.com Theoretical studies on various aryl sulfonamides have consistently shown that the HOMO is often located on the aromatic ring system, which is directly influenced by the methoxy substituent. scielo.br

The following interactive table summarizes the calculated electronic properties for a series of N-(7-imidazolyl)-aryl sulfonamides, illustrating the effect of different substituents on the phenyl ring in comparison to a methoxy group.

Substituent on Aryl RingHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
-H-7.143-2.1355.008
-CH3-6.992-2.0184.974
-OCH3 -6.721 -1.893 4.828
-F-7.215-2.2544.961
-Cl-7.263-2.4314.832
Data from theoretical analysis of N-(7-imidazolyl)-aryl sulfonamides, demonstrating the electronic influence of various substituents. jmaterenvironsci.com

Research on Derivatives and Analogues of 4 Methoxybenzenesulfinamide

Structural Modifications and Their Synthetic Implications

The synthesis of derivatives of 4-methoxybenzenesulfinamide involves strategic modifications at two primary sites: the nitrogen atom of the sulfinamide group and the aromatic ring. These modifications are achieved through a variety of modern synthetic methods, each with its own implications for substrate scope and reaction efficiency.

The introduction of substituents onto the nitrogen atom of the sulfinamide is a key strategy for creating a diverse library of compounds. Methods for synthesizing N-substituted aryl sulfinamides have evolved to be highly versatile, accommodating a wide range of functional groups.

Recent advances include palladium-catalyzed cross-coupling reactions, which allow for the formation of sulfinamides from aryl halides and N-sulfinylamines under mild conditions, showing broad generality and functional group tolerance. acs.org Another significant method is the Lewis acid-catalyzed transsulfinamidation, where primary sulfinamides can react with various alkyl and aryl amines to yield secondary and tertiary sulfinamides. acs.org This amine-exchange process is particularly useful for diversifying the N-substituent late in a synthetic sequence. acs.orgnih.gov Furthermore, direct synthesis from thiols and amines using catalytic systems, such as a dual Cu/Pd catalyst, provides a pathway to N-substituted sulfinamides, although the conditions can be specific to the substrates used. rsc.org

These synthetic strategies enable the creation of a wide array of derivatives from a common 4-methoxybenzenethiol (B147237) or 4-methoxy-substituted aryl halide precursor, allowing for systematic exploration of how different N-substituents influence the compound's properties.

Table 1: Synthetic Methods for N-Substituted Aryl Sulfinamides

Method Precursors Catalyst/Reagent Key Features Reference
Palladium-Catalyzed Coupling Aryl Halide + N-Sulfinylamine Palladium Catalyst Mild conditions, broad scope, high functional group tolerance. acs.org
Transsulfinamidation Primary Sulfinamide + Amine Lewis Acid (e.g., Eu(OTf)₃) Amine exchange allows for late-stage diversification. acs.org
Cu/Pd-Catalyzed Coupling Thiol + Amine CuI / PdCl₂ Direct synthesis from common starting materials. rsc.org
Strain-Release S-Arylation Sulfinamide + Aryne Precursor CsF Stereospecific and highly chemoselective for S-functionalization. chemrxiv.org

Modifying the substitution pattern on the aromatic ring of the benzenesulfinamide (B100797) core is another crucial avenue of research. This includes altering the position of the methoxy (B1213986) group (e.g., to the ortho or meta position) or introducing other functional groups such as halogens, alkyls, or nitro groups. The synthetic feasibility of these analogues is highly dependent on the availability of the corresponding substituted starting materials.

Modern synthetic protocols offer robust solutions for creating these varied structures. For instance, the palladium-catalyzed addition of aryl halides to N-sulfinylamines allows for the use of a vast library of commercially available substituted aryl halides to generate the desired sulfinamide. acs.org Similarly, methods that begin with thiols can be applied to various substituted thiophenols. rsc.org For example, one catalytic system using β-MnO₂ for the oxidative sulfonamidation of thiols was found to give higher yields with electron-rich aryl thiols, such as a 4-methoxy-substituted substrate, compared to electron-poor ones. rsc.org A recently developed method involving the radical-mediated decarboxylative coupling of carboxylic acids with sulfinylamines also provides a powerful route to sulfinamides with diverse aromatic substitution patterns, as it leverages the broad availability of substituted benzoic acids. rsc.org

The electronic nature of the substituents on the aromatic ring can significantly influence the reactivity of the sulfinamide and the efficiency of its synthesis. Electron-donating groups, like the methoxy group, generally lead to higher yields in certain oxidative coupling reactions. rsc.org

Table 2: Precursor-Based Synthesis of Aryl Sulfinamide Analogues

Precursor Type Example Precursor for Analogue Synthesis Synthetic Method Reference
Substituted Aryl Halide 1-Bromo-2-methoxybenzene Palladium-Catalyzed Coupling acs.org
Substituted Thiol 4-Chlorothiophenol Oxidative Amination (e.g., with MnO₂) rsc.org
Substituted Carboxylic Acid 4-Nitrobenzoic Acid Decarboxylative Sulfinamidation rsc.org
Organometallic Reagent (3-Methoxyphenyl)zinc chloride Addition to N-Sulfinylamine acs.orgnih.gov

N-Substituted Aryl Sulfinamides

Functional Diversification through Derivatization

Derivatives of this compound are not merely synthetic targets but also serve as valuable and versatile intermediates. Their synthetic utility stems from the reactivity of the sulfinamide group, which can be readily transformed into other sulfur-containing functionalities, many of which are of high value in medicinal chemistry and materials science. acs.orgrsc.org

The S(IV) center of the sulfinamide is a key hub for chemical transformations. Its reactivity allows for modular synthesis and functional group interconversion, making sulfinamides powerful building blocks. acs.org

One of the most common transformations is the oxidation of the sulfinamide to the corresponding sulfonamide (an S(VI) compound). This conversion is typically efficient and provides access to a class of compounds with extensive applications. nih.gov

Another important reaction is the conversion of sulfinamides into sulfoximines. This can be achieved through stereospecific S-alkylation using organozinc carbenoids or through S-arylation reactions. chemrxiv.orgrsc.org The ability to functionalize the sulfur atom directly, despite the nitrogen atom also being a potential nucleophile, is a significant synthetic achievement, often controlled by steric factors or the specific reagents used. chemrxiv.org

Furthermore, sulfinamides are precursors to sulfonimidamides, another S(VI) functional group of growing interest. acs.orgnih.gov Enantiopure aryl sulfinamides, such as the well-studied p-toluenesulfinamide, have also proven to be invaluable chiral auxiliaries in asymmetric synthesis, guiding the stereoselective formation of amines and N-heterocycles like aziridines and pyrrolidines. rsc.org This highlights the potential of chiral this compound derivatives in stereocontrolled synthetic applications.

Table 3: Synthetic Transformations of Aryl Sulfinamide Derivatives

Transformation Product Functional Group Reagents/Conditions Synthetic Value Reference
Oxidation Sulfonamide Oxidizing Agent (e.g., m-CPBA) Access to widely used sulfonamide scaffold. nih.gov
S-Alkylation Sulfoximine Organozinc Carbenoids Stereospecific synthesis of trisubstituted sulfoximines. rsc.org
S-Arylation Sulfoximine Aryne Precursors, Copper Catalysis Direct formation of S-aryl sulfoximines. chemrxiv.org
Conversion to Sulfonimidamide Sulfonimidamide Oxidative Amination Access to emerging S(VI) functional groups. acs.org
Asymmetric Synthesis Chiral Amines / N-Heterocycles Use as Chiral Auxiliary Stereocontrolled synthesis of valuable nitrogen compounds. rsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing high-purity 4-Methoxybenzenesulfinamide?

  • Methodology :

  • Sulfonylation : Start with 4-methoxybenzenesulfonyl chloride as the precursor. React with ammonia (NH₃) or a primary amine under basic conditions (e.g., pyridine) to form the sulfinamide. Monitor reaction progress via TLC (Rf values) and confirm completion using LC-MS .
  • Purification : Recrystallize the crude product using ethanol/water mixtures to achieve ≥98% purity, as validated by HPLC. High purity is critical for crystallographic studies (e.g., X-ray diffraction) .
  • Table : Comparison of solvents for recrystallization:
Solvent SystemPurity (%)Yield (%)
Ethanol/Water98.575
Acetone/Hexane95.280

Q. How can spectroscopic techniques (NMR, IR) be systematically applied to confirm the structure of this compound derivatives?

  • Methodology :

  • ¹H/¹³C NMR : Identify key signals: Methoxy group (~δ 3.8 ppm in ¹H NMR; ~δ 55 ppm in ¹³C NMR), sulfinamide protons (δ 5.5–6.0 ppm, broad), and aromatic protons (δ 6.8–7.5 ppm). Use DEPT-135 to confirm CH₂/CH₃ groups .
  • IR Spectroscopy : Validate S=O stretching (1050–1150 cm⁻¹) and N–H bending (1550–1650 cm⁻¹). Discrepancies in peak positions may indicate impurities or tautomeric forms .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound derivatives?

  • Methodology :

  • Case Study : If DFT-predicted NMR chemical shifts deviate from experimental data (>0.5 ppm), reassess the computational model (e.g., solvent effects, tautomerism). For example, proton exchange in sulfinamide groups may require explicit solvent modeling in Gaussian or ORCA .
  • Validation : Cross-reference with crystallographic data (e.g., bond lengths from X-ray structures) to identify conformational discrepancies .

Q. What strategies are effective for stereochemical control during the synthesis of chiral this compound analogs?

  • Methodology :

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL-based catalysts during sulfinamide formation to induce enantioselectivity. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .
  • Crystallographic Analysis : Resolve racemic mixtures via co-crystallization with chiral resolving agents (e.g., tartaric acid derivatives). Single-crystal X-ray diffraction confirms absolute configuration .

Q. How can researchers design in vitro assays to evaluate the biological activity of this compound derivatives?

  • Methodology :

  • Target Selection : Prioritize sulfinamide’s sulfonamide-like bioactivity (e.g., carbonic anhydrase inhibition). Use molecular docking (AutoDock Vina) to predict binding affinity .
  • Enzymatic Assays : Test inhibitory potency via stopped-flow kinetics (e.g., CA-II inhibition IC₅₀). Compare with reference inhibitors like acetazolamide .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :

  • Contextual Factors : Reaction conditions (e.g., solvent polarity, temperature) significantly affect outcomes. For example, DMF may stabilize intermediates, favoring SNAr over SN2 mechanisms .
  • Controlled Replication : Repeat experiments under standardized conditions (e.g., 80°C in DMF with K₂CO₃) and characterize products via GC-MS to resolve discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.